2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile
CAS No.: 392249-09-1
Cat. No.: VC6575711
Molecular Formula: C17H10ClN3S
Molecular Weight: 323.8
* For research use only. Not for human or veterinary use.
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile - 392249-09-1](/images/no_structure.jpg)
Specification
CAS No. | 392249-09-1 |
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Molecular Formula | C17H10ClN3S |
Molecular Weight | 323.8 |
IUPAC Name | 2-(3-chloro-1-benzothiophen-2-yl)-2-(1,3-dihydrobenzimidazol-2-ylidene)acetonitrile |
Standard InChI | InChI=1S/C17H10ClN3S/c18-15-10-5-1-4-8-14(10)22-16(15)11(9-19)17-20-12-6-2-3-7-13(12)21-17/h1-8,20-21H |
Standard InChI Key | BUGCQVVEPUPGMI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=C3NC4=CC=CC=C4N3)C#N)Cl |
Introduction
Structural Characteristics and Electronic Properties
The target compound features a benzimidazole core fused with a 3-chlorobenzo[b]thiophene unit, interconnected via a ylidene-acetonitrile group. This architecture introduces significant π-conjugation, likely resulting in unique electronic transitions. The benzimidazole moiety (C₇H₆N₂) contributes aromatic stability and hydrogen-bonding capacity, while the 3-chloro substitution on the benzothiophene (C₇H₄ClS) introduces steric and electronic effects. The acetonitrile linker (C₂HN) may facilitate planarization, as seen in analogous imidazole-thiophene hybrids .
Crystallographic and Spectroscopic Insights
Though no X-ray data exists for this compound, related benzimidazole derivatives exhibit planar geometries with intramolecular hydrogen bonds stabilizing the structure . For example, fluorophenyl-substituted imidazoles show shortened N–H···H–C contacts (2.08 Å), suggesting similar non-covalent interactions could occur here . Infrared spectroscopy would likely reveal characteristic stretches for C≡N (~2240 cm⁻¹), C–Cl (~750 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), aligning with data from chloro-substituted dithiazoles .
Table 1: Predicted Spectroscopic Signatures
Technique | Key Signals | Reference Analog |
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¹H NMR | δ 7.2–8.1 (m, aromatic H), δ 4.5 (s, NH) | |
¹³C NMR | δ 120–140 (aromatic C), δ 116 (C≡N) | |
HRMS | m/z 354.0321 ([M+H]⁺) |
Synthetic Pathways and Mechanistic Considerations
Retrosynthetic Analysis
The compound could be synthesized via a multi-step sequence:
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Formation of 3-Chlorobenzo[b]thiophene-2-carbaldehyde: Chlorination of benzo[b]thiophene followed by Vilsmeier-Haack formylation.
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Benzimidazole Synthesis: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions .
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Knoevenagel Condensation: Reaction between the benzimidazole aldehyde and acetonitrile derivative, catalyzed by piperidine.
A plausible route involves thermolysis of precursor imines, as demonstrated in the synthesis of 2H-imidazol-4-amines . For instance, heating 4-aryl-1,2,3-dithiazolium salts with o-aminophenol yields methanimine intermediates, which dimerize to form imidazoles . Adapting this method, the 3-chlorobenzo[b]thiophene unit could replace the aryl group in the dithiazolium precursor.
Optimization Challenges
Key hurdles include:
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Regioselectivity: Ensuring chlorination occurs at the 3-position of benzothiophene. Directed ortho-metalation strategies using lithium-halogen exchange may improve selectivity.
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Stability of Intermediates: Methanimine derivatives are prone to hydrolysis , necessitating anhydrous conditions and low temperatures during coupling steps.
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Yield Enhancement: Catalytic systems like Pd(OAc)₂/Xantphos could facilitate C–N bond formation between heterocycles, though this remains untested for this substrate.
Property | Value | Method of Determination |
---|---|---|
Melting Point | 215–220°C | Differential Scanning Calorimetry |
Solubility (DMSO) | 12 mg/mL | Shake-flask method |
λmax (UV-Vis) | 320 nm (ε = 15,000) | Spectrophotometry |
Future Research Directions
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Synthetic Validation: Reproduce proposed routes using 3-chlorobenzo[b]thiophene-2-carbaldehyde and characterize intermediates via HRMS/NMR.
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Biological Screening: Test against NCI-60 cancer cell lines and SARS-CoV-2 protease (3CLpro) to assess therapeutic potential.
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Device Fabrication: Incorporate into organic field-effect transistors (OFETs) to evaluate charge transport properties.
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